molecular formula C26H33N7O B11185478 4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine

4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine

Cat. No.: B11185478
M. Wt: 459.6 g/mol
InChI Key: MOMQMHCVRQCVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine is a complex organic compound characterized by its unique polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2(2-aminophenyl)-1H-benzimidazole, followed by a series of cyclization and functional group transformations . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its polycyclic framework and the presence of multiple heteroatoms make it a versatile compound for various applications.

Properties

Molecular Formula

C26H33N7O

Molecular Weight

459.6 g/mol

IUPAC Name

4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine

InChI

InChI=1S/C26H33N7O/c1-19(2)20-7-9-21(10-8-20)24-29-25-27-17-31(12-11-30-13-15-34-16-14-30)18-32(25)26-28-22-5-3-4-6-23(22)33(24)26/h3-10,19,24H,11-18H2,1-2H3,(H,27,29)

InChI Key

MOMQMHCVRQCVFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CCN6CCOCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.